N'-(2,5-dichlorophenyl)-N-methyloxamide
Description
N'-(2,5-Dichlorophenyl)-N-methyloxamide is a disubstituted oxamide derivative characterized by a central oxamide core (CONHCO) with a methyl group on one nitrogen and a 2,5-dichlorophenyl moiety on the other.
Properties
IUPAC Name |
N'-(2,5-dichlorophenyl)-N-methyloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N2O2/c1-12-8(14)9(15)13-7-4-5(10)2-3-6(7)11/h2-4H,1H3,(H,12,14)(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNYCMTFJNWUEFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NC1=C(C=CC(=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,5-dichlorophenyl)-N-methyloxamide typically involves the reaction of 2,5-dichloroaniline with oxalyl chloride to form the corresponding oxamide. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.
Industrial Production Methods
On an industrial scale, the production of N’-(2,5-dichlorophenyl)-N-methyloxamide may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N’-(2,5-dichlorophenyl)-N-methyloxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the oxamide group to amines.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzene ring, leading to a wide range of derivatives.
Scientific Research Applications
N’-(2,5-dichlorophenyl)-N-methyloxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(2,5-dichlorophenyl)-N-methyloxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Structural and Functional Analogues
Dichlorophenyl-Containing Amides
3,4-Dichlorophenyl Acrylamide Derivatives () :
Compounds like (E)-N-(3,5-bis(trifluoromethyl)phenyl)-3-(3,4-dichlorophenyl)acrylamide exhibit antitumor activity against gastric cancer cells (AGS and BGC-823) via MTT assays. The 2,5-dichlorophenyl substitution in the target compound may alter binding affinity or metabolic stability compared to 3,4-dichloro analogs due to differences in halogen positioning and electronic effects .- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide (): This benzothiazole-linked dichlorophenyl acetamide highlights the role of heterocyclic moieties in enhancing bioactivity.
Chlorinated Phthalimide Derivatives ()
3-Chloro-N-phenyl-phthalimide, used in polyimide synthesis, shares a chlorinated aromatic system but differs in backbone structure (isoindoline-1,3-dione vs. oxamide). The phthalimide’s rigidity and electron-deficient core make it suitable for high-performance polymers, whereas the oxamide’s flexibility could favor biochemical interactions .
Herbicidal Chloroacetamides ()
Agrochemicals like alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) and pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide) demonstrate the importance of chloro and alkoxy groups in herbicidal activity.
Comparative Data Table
| Compound Name | Backbone | Substituents | Molecular Weight (g/mol) | Key Applications/Activities | Key Properties |
|---|---|---|---|---|---|
| N'-(2,5-Dichlorophenyl)-N-methyloxamide | Oxamide | 2,5-dichlorophenyl, methyl | ~245.1* | Potential anticancer/medicinal | High polarity, hydrogen-bond donor |
| (E)-N-(3,5-Bis(CF₃)phenyl)-3-(3,4-Cl₂Ph)acrylamide | Acrylamide | 3,4-dichlorophenyl, CF₃ groups | ~473.2 | Antitumor (gastric cancer) | Enhanced lipophilicity |
| 3-Chloro-N-phenyl-phthalimide | Phthalimide | 3-Cl, phenyl | ~243.7 | Polymer synthesis | Rigid, electron-deficient core |
| Alachlor | Acetamide | 2,6-diethylphenyl, methoxymethyl | ~269.8 | Herbicide | High lipid solubility |
*Calculated based on atomic composition.
Key Research Findings
- Antitumor Activity : Dichlorophenyl acrylamides () show IC₅₀ values in the low micromolar range against gastric cancer cells. The target compound’s oxamide core may modulate cytotoxicity through distinct mechanisms, such as interference with kinase signaling or apoptosis pathways .
- Synthetic Accessibility : and highlight DMF-promoted reactions for amide synthesis. The target compound could be synthesized via similar coupling strategies, though purity requirements for pharmaceuticals would necessitate stringent purification .
- Solubility and Bioavailability : Compared to herbicidal chloroacetamides (), the oxamide’s polar backbone may reduce membrane permeability but improve aqueous solubility, a critical factor for drug development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
